molecular formula C14H16F3NO4 B5045309 ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate

ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B5045309
M. Wt: 319.28 g/mol
InChI Key: PYIXNTRGQJKZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate seems to be a complex organic compound. Based on its name, it likely contains an ethyl group, a trifluoro group, and a phenylalaninate group. It’s also likely to have ethoxycarbonyl functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it would interact with biological systems in a specific way. Without more information, it’s difficult to predict the exact mechanism .

Safety and Hazards

As with any chemical compound, handling ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate would likely require safety precautions. It’s important to use personal protective equipment and follow safe handling procedures .

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-3-21-11(19)13(14(15,16)17,18-12(20)22-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIXNTRGQJKZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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